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Compound of Interest

Compound Name: 2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1,3-dichlorobenzene (CAS No. 19393-92-1), a halogenated aromatic compound with
applications in organic synthesis.[1][2] The document presents available data for mass
spectrometry, and while specific experimental NMR and IR data are not publicly available in
detall, this guide includes predicted spectral characteristics and general experimental
protocols.

Molecular Structure and Properties

2-Bromo-1,3-dichlorobenzene is characterized by a benzene ring substituted with one
bromine and two chlorine atoms.[1][2]

Molecular Formula: CeH3BrCI2[1][3]
Molecular Weight: 225.90 g/mol [4]
Synonyms: 1-Bromo-2,6-dichlorobenzene, 2,6-Dichlorobromobenzene[1][3]

Spectroscopic Data

The following sections detail the available and predicted spectroscopic data for 2-Bromo-1,3-
dichlorobenzene.
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Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound. The mass spectrum of 2-Bromo-1,3-dichlorobenzene has been
reported by the National Institute of Standards and Technology (NIST).

Table 1: Mass Spectrometry Data for 2-Bromo-1,3-dichlorobenzene

m/z Interpretation
224 [M]* (Molecular ion with 7°Br, 3>Cl, 3°Cl)
226 [M+2]* (Isotopic peak for one 37Cl or 81Br)

[M+4]* (Isotopic peak for two 37Cl or one 8!Br

228

and one 3’Cl)
145 [M - Br]*
110 [M-Br-CI*

Note: The isotopic pattern of bromine (7°Br:81Br = 1:1) and chlorine (3°CI:3’Cl = 3:1) results in a
characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified *H and 3C NMR data for 2-Bromo-1,3-dichlorobenzene
are not readily available in public spectral databases, predictions based on structure and

known substituent effects can be made.
IH NMR (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region (typically o
7.0-8.0 ppm). The integration of these signals would be in a 2:1 ratio. The proton between the

two chlorine atoms (at position 2) would likely be the most deshielded.

13C NMR (Predicted)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b155771?utm_src=pdf-body
https://www.benchchem.com/product/b155771?utm_src=pdf-body
https://www.benchchem.com/product/b155771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The 3C NMR spectrum is predicted to show four distinct signals for the six carbon atoms due
to molecular symmetry. The carbon atoms attached to the halogens would be significantly
deshielded.

Table 2: Predicted 3C NMR Chemical Shifts for 2-Bromo-1,3-dichlorobenzene

Carbon Atom Predicted Chemical Shift (ppm)
C-Br 120 - 125
C-Cl 130 - 135
C-H 128 - 132
C (quaternary) 135 - 140

Infrared (IR) Spectroscopy

Specific experimental IR data for 2-Bromo-1,3-dichlorobenzene is not publicly available.
However, the IR spectrum of an aromatic compound like this would typically exhibit the
following characteristic absorption bands.

Table 3: Expected IR Absorption Bands for 2-Bromo-1,3-dichlorobenzene

Wavenumber (cm~12) Vibration Type

3100 - 3000 C-H aromatic stretching

1600 - 1450 C=C aromatic ring stretching

1250 - 1000 C-H in-plane bending

850 - 550 C-Cl stretching

750 - 500 C-Br stretching

Below 850 C-H out-of-plane bending (substitution pattern

dependent)

Experimental Protocols
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Detailed experimental protocols for the acquisition of the presented spectroscopic data are not
available for this specific compound. However, general methodologies for each technique are
described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like 2-Bromo-1,3-
dichlorobenzene would involve:

o Sample Preparation: Dissolving a few milligrams of the compound in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds).

 Instrumentation: Using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition: Acquiring the proton spectrum with a standard pulse sequence.

e 13C NMR Acquisition: Acquiring the carbon spectrum, often with proton decoupling to simplify
the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

o Sample Preparation: Using the Attenuated Total Reflectance (ATR) technique, where a small
amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively,
the KBr pellet method can be used, where the sample is ground with potassium bromide and
pressed into a thin disk.

 Instrumentation: Using a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Scanning the mid-infrared range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

For a volatile solid like 2-Bromo-1,3-dichlorobenzene, a typical procedure would be:

e Sample Introduction: Introducing a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).
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« lonization: Using a suitable ionization technique, most commonly Electron lonization (EI).

e Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detecting the ions to generate the mass spectrum.

Visualizations
Molecular Structure and NMR Assignments

Caption: Molecular structure of 2-Bromo-1,3-dichlorobenzene.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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